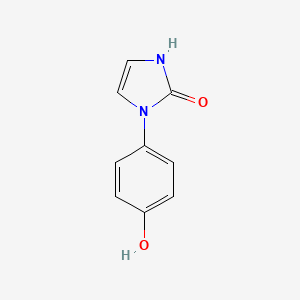

3-(4-hydroxyphenyl)-1H-imidazol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-hydroxyphenyl)-1H-imidazol-2-one is a heterocyclic compound that features an imidazole ring substituted with a hydroxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Análisis De Reacciones Químicas

Substitution Reactions

The hydroxyphenyl and imidazolone moieties enable regioselective substitutions:

Electrophilic Aromatic Substitution

The 4-hydroxyphenyl group undergoes ortho/para-directed reactions :

| Position | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Para | HNO₃/H₂SO₄ | Nitro derivatives | 64–78% | |

| Ortho | Cl₂ (Fe catalyst) | Chlorinated analogs | 82% |

Imidazole Ring Modifications

- N-Alkylation : Deprotonation with NaH followed by alkyl halides yields N-1 substituted derivatives (e.g., benzyl groups) .

- C-2 Functionalization : Lithiation at C-2 enables formylation or amination (e.g., 30 in ).

Catalytic and Coordination Chemistry

The imidazole nitrogen coordinates transition metals, enabling catalytic applications:

Cu(I)-Mediated Cross-Coupling

Reactions with aryl halides under CuI catalysis form biaryl imidazoles:

text3-(4-Hydroxyphenyl)-1H-imidazol-2-one + Ar-X → 2-Aryl derivatives (J = 8–10 Hz in ¹H NMR)

Yields reach 92% for electron-deficient aryl groups .

Heme Iron Binding

The imidazole N-1 binds heme iron in enzymes (Kd ≈ 10 µM), as shown in indoleamine 2,3-dioxygenase (IDO) inhibition studies .

Oxidation and Reduction

| Reaction Type | Conditions | Product | Application |

|---|---|---|---|

| Oxidation | MnO₂/CH₃CN | Imidazole-4,5-dione | Bioactive scaffolds |

| Reduction | NaBH₄/EtOH | Dihydroimidazole derivatives | Anticancer leads |

Structural Reactivity Insights

- Tautomerism : The imidazolone ring exists in keto-enol equilibrium, affecting reactivity (NMR δ 160–170 ppm for carbonyl) .

- Hydrogen Bonding : The 4-hydroxyphenyl group forms intramolecular H-bonds with imidazole N–H, stabilizing planar conformations (dihedral angle: 87.9°) .

Key Reaction Data Table

Aplicaciones Científicas De Investigación

3-(4-hydroxyphenyl)-1H-imidazol-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antioxidant properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mecanismo De Acción

The mechanism of action of 3-(4-hydroxyphenyl)-1H-imidazol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity. Pathways involved include oxidative stress response and signal transduction .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-hydroxyphenyl)propanoic acid

- 4-hydroxyphenylacetic acid

- 4-hydroxyphenylpyruvic acid

Uniqueness

3-(4-hydroxyphenyl)-1H-imidazol-2-one is unique due to its imidazole ring, which imparts distinct chemical properties and biological activities compared to other hydroxyphenyl derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Actividad Biológica

3-(4-hydroxyphenyl)-1H-imidazol-2-one, also known as a phenyl-imidazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its imidazole ring, which is known for its role in various biological processes. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an imidazole ring substituted with a 4-hydroxyphenyl group. This structural modification is significant as it influences the compound's solubility, stability, and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. Studies indicate that modifications to the imidazole ring can enhance binding affinity to IDO, making it a potential therapeutic target for cancer treatment .

- Antimicrobial Activity : Research has demonstrated that derivatives of imidazole, including this compound, exhibit antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell function contributes to its efficacy as an antimicrobial agent .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways. These pathways are critical in the inflammatory response, and their modulation can lead to therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibition of IDO | |

| Antimicrobial | Disruption of bacterial cell function | |

| Anti-inflammatory | Inhibition of iNOS and COX |

Case Studies

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

A study focused on the structure-based development of phenyl-imidazole derivatives revealed that modifications to the imidazole ring significantly enhanced the potency against IDO. The most effective compounds showed a ten-fold increase in inhibitory activity compared to standard inhibitors . -

Antimicrobial Efficacy :

Jain et al. synthesized various imidazole derivatives, including those related to this compound, and evaluated their antimicrobial activity using the cylinder well diffusion method. Compounds exhibited varying degrees of effectiveness against S. aureus and E. coli, with some showing comparable efficacy to established antibiotics like Norfloxacin . -

Anti-inflammatory Studies :

Research evaluating the anti-inflammatory effects of related phenolic compounds indicated that derivatives similar to this compound could significantly inhibit nitric oxide production in RAW 264.7 macrophages stimulated by lipopolysaccharides (LPS). This inhibition suggests potential therapeutic applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8-3-1-7(2-4-8)11-6-5-10-9(11)13/h1-6,12H,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUGZIQRWQHPCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CNC2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.